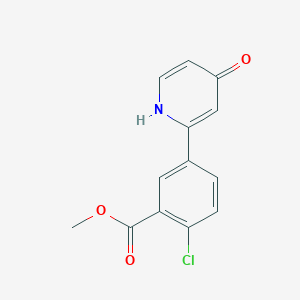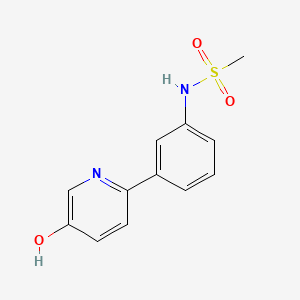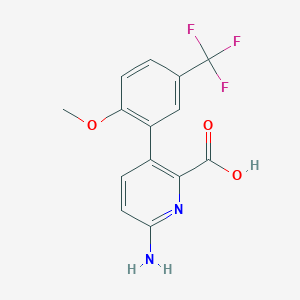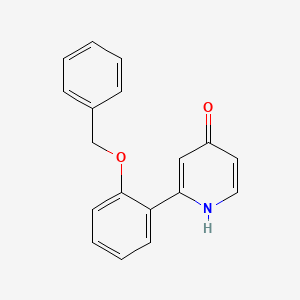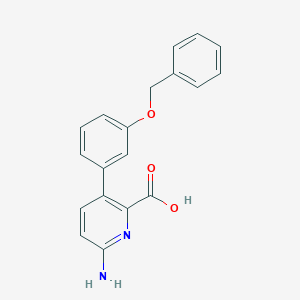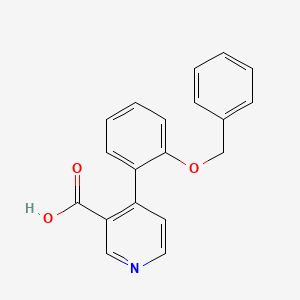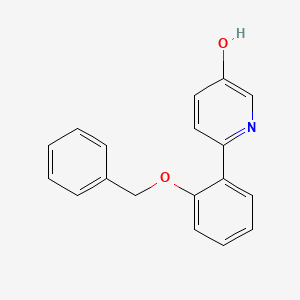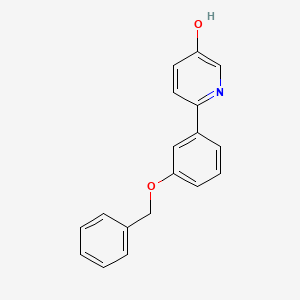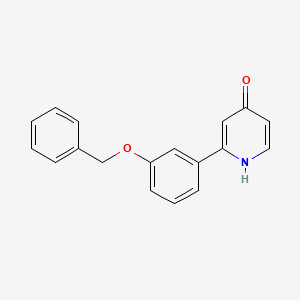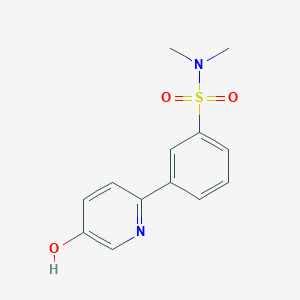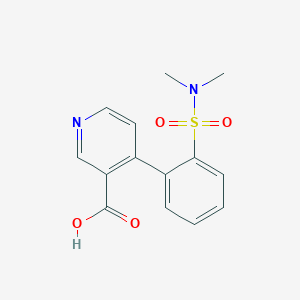
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid (4-DMSPA) is a novel chemical compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid and is a lipophilic molecule with a molecular weight of 209.3 g/mol. 4-DMSPA is used in a variety of biochemical and physiological studies, including as a ligand in protein-protein interaction assays, as an inhibitor of enzymes, and as an inhibitor of cellular signaling pathways. 4-DMSPA is also used in studies of gene expression and drug metabolism.
Mécanisme D'action
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is a lipophilic molecule that binds to proteins and other molecules in a reversible manner. The binding of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% to proteins and other molecules is thought to be mediated by hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition of the activity of the target protein or molecule.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used to inhibit the activity of enzymes, including proteases and kinases, and to inhibit the activity of cellular signaling pathways. 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on cellular processes, such as gene expression and drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, has a high purity of 95%, and is relatively stable in solution. 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is also lipophilic, which allows it to bind to proteins and other molecules in a reversible manner. The main limitation of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is that it is not soluble in water, which can make it difficult to use in experiments involving water-soluble molecules.
Orientations Futures
The future of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% research is promising. It has already been used in a variety of biochemical and physiological studies, and its use is likely to expand in the future. Possible future directions for research include the development of new methods for synthesizing 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the development of new methods for using 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in protein-protein interaction assays, and the development of new methods for using 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% as an inhibitor of enzymes and cellular signaling pathways. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on gene expression and drug metabolism.
Méthodes De Synthèse
The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is relatively straightforward, and the compound can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 2-methylnicotinic acid with dimethyl sulfate, followed by the addition of p-toluenesulfonyl chloride to form 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. The reaction is carried out in an aqueous solution and is typically carried out at a temperature of 40-45°C. The reaction is complete in approximately two hours and yields a product with a purity of 95%.
Applications De Recherche Scientifique
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in studies of protein-protein interactions, as an inhibitor of enzymes, and as an inhibitor of cellular signaling pathways. 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used in studies of gene expression and drug metabolism. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used as a ligand in affinity chromatography, as a fluorescent probe for imaging, and as a reagent in chemical synthesis.
Propriétés
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-15-9-12(10)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXPWANSZUVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

